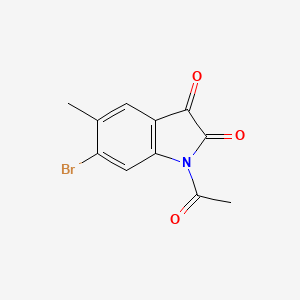

1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion ist eine synthetische Verbindung, die zur Indol-Familie gehört. Indole sind wichtige heterocyclische Systeme, die in verschiedenen Naturprodukten und Arzneimitteln vorkommen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Acetylgruppe, ein Bromatom und eine Methylgruppe umfasst, die an den Indol-Kern gebunden sind. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung eindeutige chemische und biologische Eigenschaften.

Herstellungsmethoden

Die Synthese von 1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode ist die Fischer-Indol-Synthese, bei der Phenylhydrazin mit einem Keton unter sauren Bedingungen umgesetzt wird . Für diese spezifische Verbindung würden die Ausgangsmaterialien ein bromiertes und methyliertes Keton umfassen. Die Reaktionsbedingungen beinhalten oft das Rückflussieren in Methansulfonsäure (MsOH) und Methanol (MeOH), um das gewünschte Indolderivat zu erhalten .

Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege beinhalten, um Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Bildung verschiedener Produkte oxidiert werden, abhängig von den verwendeten Reagenzien. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden, um reduzierte Indolderivate zu erhalten.

Substitution: Das Bromatom in der Verbindung kann durch nucleophile Substitutionsreaktionen durch andere Gruppen substituiert werden. Übliche Reagenzien sind Natriummethoxid (NaOCH₃) und Kalium-tert-butoxid (KOtBu).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Indol-Kern kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Beispielsweise kann er bestimmte Kinasen hemmen, die an der Proliferation von Krebszellen beteiligt sind, oder an Neurotransmitterrezeptoren im Gehirn binden . Die Acetyl- und Bromgruppen verstärken zusätzlich seine Bindungsaffinität und -spezifität, was zu starken biologischen Wirkungen führt.

Vorbereitungsmethoden

The synthesis of 1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For this specific compound, the starting materials would include a brominated and methylated ketone. The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) to yield reduced indole derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or bind to neurotransmitter receptors in the brain . The acetyl and bromine groups further enhance its binding affinity and specificity, leading to potent biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion kann mit anderen Indolderivaten verglichen werden, wie z. B.:

6-Brom-1H-indol-2,3-dion: Ähnlich in der Struktur, aber ohne die Acetyl- und Methylgruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

5-Brom-1-methyl-1H-indol: Enthält eine Methylgruppe, aber keine Acetylgruppe, was seine Reaktivität und Anwendungen beeinflusst.

1-Acetyl-5-brom-4-chlor-1H-indol-3-ylacetat: Enthält zusätzliche Chlor- und Acetatgruppen, die sein chemisches Verhalten und seine biologische Aktivität verändern können.

Die Einzigartigkeit von 1-Acetyl-6-brom-5-methyl-1H-indol-2,3-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu anderen Indolderivaten eindeutige Eigenschaften und Anwendungen verleihen.

Eigenschaften

Molekularformel |

C11H8BrNO3 |

|---|---|

Molekulargewicht |

282.09 g/mol |

IUPAC-Name |

1-acetyl-6-bromo-5-methylindole-2,3-dione |

InChI |

InChI=1S/C11H8BrNO3/c1-5-3-7-9(4-8(5)12)13(6(2)14)11(16)10(7)15/h3-4H,1-2H3 |

InChI-Schlüssel |

NSPWJXIXDAPPTB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1Br)N(C(=O)C2=O)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)

![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)

![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)

![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)

![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11621100.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11621104.png)

![2-(butylamino)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621106.png)

![methyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621112.png)